Quizalofop-p-éthyl

Vue d'ensemble

Description

Le quizalofop-p-éthyle est un herbicide sélectif post-émergence appartenant à la classe des aryloxyphénoxypropionates. Il est principalement utilisé pour lutter contre les mauvaises herbes graminées annuelles et vivaces dans diverses cultures telles que les pommes de terre, le soja, la betterave sucrière, l'arachide, les légumes, le coton et le lin . Le composé est connu pour sa grande sélectivité et son efficacité dans le ciblage des mauvaises herbes graminées sans affecter les cultures à feuilles larges .

Applications De Recherche Scientifique

Quizalofop-p-ethyl is widely used in agricultural research to study its effects on weed control and crop safety. It has been recommended for use in soybean-corn intercropping systems to control grass weeds without harming the crops . Additionally, it is used in environmental studies to assess its impact on soil microbial activity and enzymatic functions . The compound’s effectiveness in controlling grass weeds makes it a valuable tool in integrated pest management programs.

Mécanisme D'action

Target of Action

Quizalofop-p-ethyl primarily targets the enzyme acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid synthesis, which is essential for plant growth and development .

Mode of Action

Quizalofop-p-ethyl is a systemic herbicide that is absorbed through the treated foliage and translocated throughout the plant via the xylem and phloem . It reaches the meristem tissue within 24 hours of application and inhibits the ACCase enzyme, thereby stopping the growth of weeds . The active form of Quizalofop-p-ethyl, known as Quizalofop-P, is the result of hydrolysis of Quizalofop-p-ethyl in the plant .

Biochemical Pathways

The inhibition of ACCase by Quizalofop-P disrupts the fatty acid synthesis pathway . This blocks the production of phospholipids, which are essential components of cell membranes . As a result, the normal functioning of the cells is disrupted, leading to the cessation of growth in the affected plants .

Pharmacokinetics

Quizalofop-p-ethyl is moderately persistent in soils, with a reported half-life of 60 days . It may be more rapidly broken down in soil with high microbial activity . It is moderately to strongly sorbed to soils, indicating very low soil mobility . The residues of Quizalofop-p-ethyl were found only up to 1 day after application, suggesting its rapid conversion to active acid metabolites .

Result of Action

The inhibition of ACCase by Quizalofop-P leads to the cessation of growth in the affected plants . Young and actively growing tissues are affected first . Leaf chlorosis (yellowing) and eventually necrosis (death of tissue) develop 1-3 weeks after application . This results in the stunting and eventual death of the weeds .

Action Environment

The action of Quizalofop-p-ethyl can be influenced by environmental factors. For instance, it is absorbed and transported throughout the plant via the roots and leaf surface . Problems with environmental contamination can arise as a result of the widespread use of various herbicides on crops . Quizalofop-p-ethyl selectively controls only grass weeds from other plants, which can help minimize its environmental impact .

Analyse Biochimique

Biochemical Properties

Quizalofop-p-ethyl interacts with various enzymes and proteins in biochemical reactions. A notable enzyme it interacts with is acetyl CoA carboxylase . This enzyme is crucial in fatty acid biosynthesis, and the inhibition of this enzyme by Quizalofop-p-ethyl leads to the control of grass weeds . A novel Quizalofop-p-ethyl-hydrolyzing esterase has also been identified in the degradation of Quizalofop-p-ethyl .

Cellular Effects

Quizalofop-p-ethyl has significant effects on various types of cells and cellular processes. As a systemic herbicide, it is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem, from the treated foliage to the root system, and accumulates in the meristematic tissue . This leads to the inhibition of fatty acid biosynthesis, impacting cell function .

Molecular Mechanism

Quizalofop-p-ethyl exerts its effects at the molecular level primarily through the inhibition of the enzyme acetyl CoA carboxylase . This enzyme is crucial for fatty acid biosynthesis, and its inhibition disrupts this process, leading to the death of the plant .

Temporal Effects in Laboratory Settings

The effects of Quizalofop-p-ethyl change over time in laboratory settings. It has been observed that Quizalofop-p-ethyl degrades rapidly in the environment

Dosage Effects in Animal Models

Studies in laboratory animals have shown that a single dose of Quizalofop-p-ethyl is not likely to cause acute health effects . Potential effects on the development of rats have been observed, including a significant decrease in the number of fetuses alive and a significant increase in the number of rats with retained placenta .

Metabolic Pathways

Quizalofop-p-ethyl is involved in the metabolic pathway of fatty acid biosynthesis . It inhibits the enzyme acetyl CoA carboxylase, disrupting this pathway .

Transport and Distribution

Quizalofop-p-ethyl is transported and distributed within cells and tissues. After absorption from the leaf surface, it is translocated throughout the plant via the xylem and phloem, from the treated foliage to the root system .

Subcellular Localization

It is known that it accumulates in the meristematic tissue of plants .

Méthodes De Préparation

La préparation du quizalofop-p-éthyle implique plusieurs voies de synthèse. Une méthode courante comprend la réaction de la 6-chloro-2-(4-hydroxyphénoxy)quinoxaline avec un oxyhydroxyde de métal alcalin dans un solvant mixte d'hydrocarbure aromatique et d'éther de pétrole pour obtenir un produit intermédiaire. Ce produit intermédiaire est ensuite mis à réagir avec le S(-)-éthyl p-toluènesulfonyl lactate sous reflux pour produire le quizalofop-p-éthyle . Une autre méthode implique la réaction de l'éthyl S(-)-tosyllactate avec la 6-chloro-2-(4-hydroxyphénoxy)quinoxaline pour donner le quizalofop-p-éthyle . Ces méthodes sont conçues pour optimiser le rendement et la pureté optique tout en minimisant les déchets et l'impact environnemental.

Analyse Des Réactions Chimiques

Le quizalofop-p-éthyle subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la réduction. Dans les plantes, il est hydrolysé en quizalofop-p, la forme active, qui inhibe l'acétyl-CoA carboxylase (ACCase), une enzyme essentielle à la synthèse des acides gras . Les réactifs couramment utilisés dans ces réactions comprennent les oxyhydroxydes de métaux alcalins et le p-toluènesulfonyl lactate . Les principaux produits formés à partir de ces réactions sont le quizalofop-p et ses métabolites, tels que l'acide 3-OH-quizalofop .

Applications de la recherche scientifique

Le quizalofop-p-éthyle est largement utilisé dans la recherche agricole pour étudier ses effets sur la lutte contre les mauvaises herbes et la sécurité des cultures. Il a été recommandé pour une utilisation dans les systèmes d'interculture soja-maïs afin de lutter contre les mauvaises herbes graminées sans nuire aux cultures . De plus, il est utilisé dans les études environnementales pour évaluer son impact sur l'activité microbienne du sol et les fonctions enzymatiques . L'efficacité du composé dans le contrôle des mauvaises herbes graminées en fait un outil précieux dans les programmes de lutte intégrée contre les ravageurs.

Mécanisme d'action

Le quizalofop-p-éthyle exerce ses effets herbicides en inhibant l'enzyme acétyl-CoA carboxylase (ACCase), qui est essentielle à la synthèse des acides gras dans les plantes . Après l'application, le composé est absorbé par le feuillage et transloqué vers les tissus méristématiques, où il est hydrolysé en quizalofop-p. Cette forme active inhibe l'ACCase, ce qui conduit à l'arrêt de la synthèse des acides gras, qui est essentielle à la formation et à la croissance des membranes cellulaires. Par conséquent, les mauvaises herbes graminées ciblées cessent de croître et finissent par mourir .

Comparaison Avec Des Composés Similaires

Le quizalofop-p-éthyle est souvent comparé à d'autres herbicides aryloxyphénoxypropionates tels que le fénoxaprop-p-éthyle, l'haloxyfop-p-méthyle et le cyhalofop-butyle. Ces composés partagent un mode d'action similaire en inhibant l'ACCase, mais ils diffèrent par leur sélectivité, leur efficacité et leur impact environnemental . Le quizalofop-p-éthyle est unique en raison de sa grande sélectivité pour les mauvaises herbes graminées et de son impact minimal sur les cultures non ciblées . D'autres composés similaires comprennent le 2,4-D et le glyphosate, qui ont un spectre d'activité plus large mais peuvent présenter des risques plus élevés de contamination environnementale .

Propriétés

IUPAC Name |

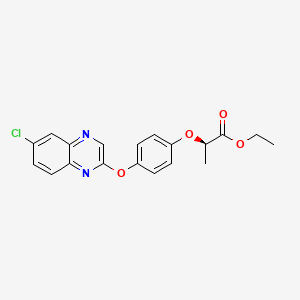

ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUHJPCHFDQAIT-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034857 | |

| Record name | Quizalofop-p-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100646-51-3 | |

| Record name | Quizalofop-P-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100646-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-P-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100646513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-p-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP-P-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U4923B12R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.